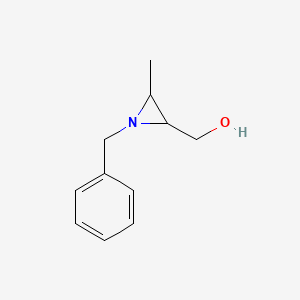
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound, with its unique bromine and fluorine substitutions, offers intriguing possibilities for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method starts with the bromination of phenothiazine derivatives, followed by fluorination under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in solvents like ethanol or acetic acid. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines or thiols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex phenothiazine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders, allergies, and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of bromine and fluorine atoms in this compound imparts unique chemical and biological properties. For instance, the halogen substitutions may enhance its stability, reactivity, or biological activity compared to its analogs.
Similar compounds include:
Chlorpromazine: An antipsychotic used in the treatment of schizophrenia.
Promethazine: An antihistamine used to treat allergies and motion sickness.
Thioridazine: Another antipsychotic with a similar structure but different pharmacological profile.
Propiedades
Número CAS |
90251-98-2 |
|---|---|
Fórmula molecular |
C12H3Br3FNOS |
Peso molecular |
467.94 g/mol |
Nombre IUPAC |
1,2,4-tribromo-8-fluorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H |
Clave InChI |
DGXOAASNNRIFBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
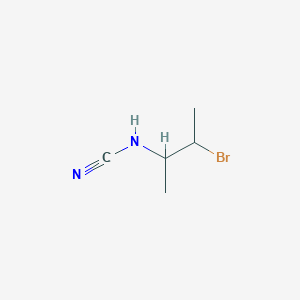
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
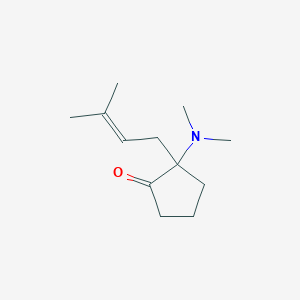
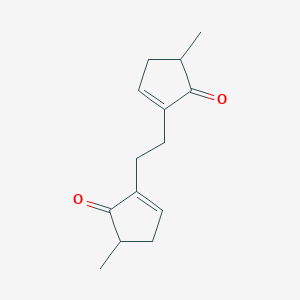
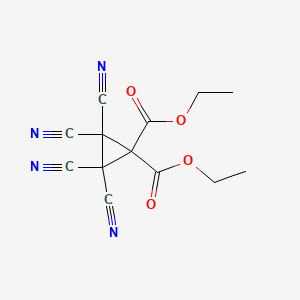

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
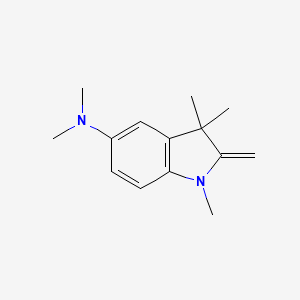

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

